(2-Amino-phenyl)-pyridin-4-yl-methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPYXHGIWARXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Amino Phenyl Pyridin 4 Yl Methanone
Established Reaction Pathways for its Formation
Established pathways for the formation of (2-Amino-phenyl)-pyridin-4-yl-methanone predominantly involve palladium-catalyzed reactions, which are renowned for their efficacy in constructing C(sp²)–C(sp²) bonds. The Negishi cross-coupling reaction, in particular, stands out as a versatile and powerful tool for this transformation, leveraging the reactivity of organozinc species.
Transition metal catalysis, especially using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods allow for the coupling of diverse aromatic and heteroaromatic fragments under relatively mild conditions, making them ideal for the synthesis of complex molecules like this compound.
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and versatile palladium source used in a wide array of cross-coupling reactions. It serves as a pre-catalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. For ketone synthesis, a popular approach is the palladium-catalyzed coupling of an organometallic reagent with an acyl chloride. In the context of synthesizing this compound, this involves the reaction of an aminophenyl organometallic species with pyridine-4-carbonyl chloride.
The use of a phosphine (B1218219) ligand, such as S-Phos or X-Phos, is often crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.netnih.gov The reaction of organozinc reagents with acyl chlorides, catalyzed by systems like Pd(OAc)₂/S-Phos, is known to be highly efficient for producing ketones in excellent yields. researchgate.net This methodology is valued for its high functional group tolerance, which is critical when dealing with substrates containing sensitive groups like the primary amine in the target molecule. acs.orgnih.gov
| Arylmetal Reagent | Acyl Chloride | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| (2-Aminophenyl)zinc bromide | Pyridine-4-carbonyl chloride | Pd(OAc)₂ (2 mol%), S-Phos (4 mol%) | THF | 65 | ~90 |
| Phenylzinc chloride | Benzoyl chloride | POPd (2 mol%) | THF | 25 | 98 |
| 4-Tolylzinc bromide | 4-Methoxybenzoyl chloride | Pd(OAc)₂ (2 mol%), S-Phos (4 mol%) | THF | 65 | 92 |
The Negishi cross-coupling reaction is a powerful method that couples organozinc compounds with organic halides or triflates. nih.gov Recent advancements have shown that palladium nanoparticles (PdNPs) generated in situ from simple precursors like Pd(OAc)₂ can act as highly active catalysts for this transformation. These nanoparticles offer a large surface area, leading to high catalytic efficiency.
The formation of PdNPs can be promoted by additives. For instance, the combination of Pd(OAc)₂ and tetrabutylammonium (B224687) bromide (Bu₄NBr) has been shown to generate stable and highly active PdNPs in situ. These nanoparticles can catalyze Negishi couplings at low catalyst loadings and under mild conditions, sometimes even at room temperature. The catalytic cycle is believed to occur on the surface of these nanoparticles. This approach provides a practical and efficient route to diaryl ketones, demonstrating broad substrate scope and functional group compatibility.
A key component for the Negishi coupling route to this compound is the corresponding organozinc reagent. The preparation of functionalized arylzinc species, such as those derived from haloanilines, is a critical step that enables their subsequent use in carbon-carbon bond-forming reactions.
The synthesis of arylzinc halides can be challenging with standard zinc dust due to the low reactivity of aryl halides. However, the use of highly activated zinc, commonly known as Rieke® Zinc, overcomes this limitation. nih.gov Rieke® Zinc is a highly reactive, finely divided zinc powder, typically prepared by the reduction of a zinc salt like ZnCl₂ with an alkali metal such as lithium or sodium. researchgate.netnih.gov
This activated zinc readily undergoes oxidative addition to the carbon-halogen bond of aryl halides, including functionalized haloanilines like 2-bromoaniline (B46623) or 2-iodoaniline, under mild conditions. riekemetals.com The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) and proceeds efficiently at room temperature or with gentle heating to afford the (2-aminophenyl)zinc halide reagent in high yield. A significant advantage of this method is its tolerance for sensitive functional groups, such as the amino group, which would be incompatible with the preparation of more reactive organometallics like Grignard or organolithium reagents. riekemetals.com The presence of lithium chloride, a byproduct of the Rieke® Zinc preparation when using lithium as the reductant, can further accelerate the formation of the organozinc reagent. nih.gov
| Aryl Halide | Zinc Source | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Bromoaniline | Rieke® Zinc | THF | 25-50°C, 2-4 h | (2-Aminophenyl)zinc bromide |
| 4-Iodobenzonitrile | Rieke® Zinc | THF | 25°C, 12 h | (4-Cyanophenyl)zinc iodide |
| 3-Bromopyridine | Rieke® Zinc | THF | 65°C, 2 h | (Pyridin-3-yl)zinc bromide |
Once the (2-aminophenyl)zinc halide is generated, it serves as the nucleophilic partner in a palladium-catalyzed Negishi cross-coupling reaction with an appropriate electrophile. To form the target ketone, pyridine-4-carbonyl chloride (isonicotinoyl chloride) is used as the acylating agent.
This reaction, often referred to as an acylative Negishi coupling, is a highly effective method for ketone synthesis. acs.orgnih.gov The (2-aminophenyl)zinc reagent, prepared as described above, is added to a mixture of pyridine-4-carbonyl chloride and a catalytic amount of a palladium(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, along with a suitable phosphine ligand. The reaction proceeds smoothly, typically in THF at room temperature or with mild heating, to furnish this compound in high yield. This final coupling step benefits from the moderate reactivity of the organozinc reagent, which minimizes side reactions and contributes to the clean formation of the desired product. riekemetals.com
Reduction-Based Synthesis Approaches
Reduction-based strategies offer an alternative pathway to this compound, typically by constructing a precursor molecule that is subsequently reduced to the final product. A common approach involves the synthesis of (2-nitrophenyl)(pyridin-4-yl)methanone, followed by the selective reduction of the nitro group to an amine.
The synthesis of the nitro-precursor can be achieved via methods such as Friedel-Crafts acylation or a Negishi coupling between a 4-pyridylzinc reagent and 2-nitrobenzoyl chloride. The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used and effective method for this transformation. rsc.orgnih.gov Chemical reducing agents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid can also be employed. masterorganicchemistry.com The key challenge in this step is to achieve selective reduction of the nitro group without affecting the ketone functionality. echemi.comstackexchange.comorganic-chemistry.org
| Reducing Agent/Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |
| H₂, Pd/C | (2-nitrophenyl)(pyridin-4-yl)methanone | Ethanol | Room temperature, 1 atm | High | rsc.org |
| Fe, HCl | Aromatic Nitro Compound | Ethanol/Water | Reflux | High | masterorganicchemistry.com |
| SnCl₂, H₂O | Aromatic Nitro Compound | Ethanol | Room temperature | High | masterorganicchemistry.com |
Table 2: Conditions for the Reduction of Aromatic Nitro Groups
An alternative reduction-based approach involves the synthesis of the corresponding alcohol, (2-aminophenyl)(pyridin-4-yl)methanol, followed by oxidation to the ketone. The alcohol precursor can be synthesized by reducing a suitable ester, such as methyl 2-aminopyridine-4-carboxylate, with a reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.comresearchgate.netnih.gov The subsequent oxidation of the secondary alcohol to the ketone can be accomplished using a variety of oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or via Swern or Dess-Martin periodinane oxidation.
Other Known Synthetic Routes
Beyond the well-established cross-coupling and reduction methodologies, other synthetic strategies have been explored for the preparation of aminophenyl pyridyl ketones and related structures. One potential approach involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, the Kröhnke pyridine synthesis allows for the formation of highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source. researchgate.net
Another strategy could involve the reaction of 2-aminopyridine (B139424) derivatives with α-halo ketones. While not a direct route to the target molecule, multicomponent reactions for the synthesis of substituted 2-aminopyridines from enaminones have been developed and could potentially be adapted. nih.gov These methods offer flexibility in introducing various substituents onto the pyridine ring. nih.gov
Optimization of Synthetic Yields and Selectivity
The efficiency and selectivity of the synthetic routes to this compound are critical for practical applications. Optimization of reaction conditions is therefore a key area of research.
In Negishi cross-coupling reactions, factors such as the choice of catalyst, ligand, solvent, and temperature can significantly impact the yield and selectivity. numberanalytics.com For instance, the use of highly active palladium catalysts with bulky phosphine ligands can improve the efficiency of the coupling. organic-chemistry.org The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or THF often being preferred. numberanalytics.comresearchgate.net
For reduction-based approaches, achieving high chemoselectivity is paramount. In the reduction of (2-nitrophenyl)(pyridin-4-yl)methanone, the choice of catalyst and reaction conditions is critical to avoid over-reduction of the ketone. Catalytic transfer hydrogenation can sometimes offer improved selectivity compared to direct hydrogenation. organic-chemistry.org When employing the alcohol oxidation route, the choice of oxidant is important to prevent side reactions, especially with the presence of the amino group.
Investigation of Reaction Mechanisms for Key Synthetic Transformations
Understanding the reaction mechanisms of the key synthetic steps is essential for optimizing existing methods and developing new ones.
The mechanism of the Negishi cross-coupling reaction is generally understood to proceed through a catalytic cycle involving three main steps: organic-chemistry.orgchem-station.com
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 2-aminobenzoyl chloride) to form a Pd(II) intermediate.
Transmetalation: The organozinc reagent (4-pyridylzinc chloride) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process that is believed to involve a series of intermediates, including nitroso and hydroxylamine (B1172632) species. sciencemadness.org The ketone group can also be hydrogenated, typically to a secondary alcohol. researchgate.netpnnl.gov The selectivity of the reduction depends on the catalyst, substrate, and reaction conditions.
Emerging Synthetic Methodologies for Related Aminophenyl Pyridyl Ketones
The field of organic synthesis is continually evolving, with new methodologies being developed that could be applied to the synthesis of this compound and its analogs.
Emerging trends in cross-coupling reactions include the development of more efficient and robust catalyst systems, including those based on nickel. nih.govresearchgate.net Photocatalysis and electrocatalysis are also gaining prominence as sustainable methods for forming carbon-carbon bonds under mild conditions. numberanalytics.com
In the area of pyridine synthesis, novel methods are being explored that allow for the construction of complex pyridine derivatives with high efficiency and selectivity. nih.govnumberanalytics.com These include the use of new transition metal catalysts and the application of asymmetric synthesis techniques to produce enantiomerically enriched compounds. numberanalytics.com For the synthesis of diaryl ketones, carbonylative cross-coupling reactions, where a carbonyl group is introduced from a carbon monoxide source, represent an atom-economical approach. researchgate.net
Derivatization and Chemical Transformations of 2 Amino Phenyl Pyridin 4 Yl Methanone
Functionalization of the Amino Moiety
The primary arylamine group is a key site for nucleophilic reactions, allowing for straightforward derivatization through acylation, alkylation, and condensation processes.
The nucleophilic nature of the primary amino group facilitates its reaction with various electrophilic reagents. Acylation, typically carried out using acyl chlorides or anhydrides, results in the formation of stable amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-(pyridin-4-oyl)phenyl)acetamide. Similarly, alkylation reactions with alkyl halides can introduce alkyl substituents onto the nitrogen atom, leading to the corresponding secondary or tertiary amines. These reactions are fundamental in modifying the electronic properties and steric profile of the molecule. nih.gov
| Reaction Type | Reagent Example | Product Structure Name |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(pyridin-4-oyl)phenyl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | (2-(Methylamino)phenyl)(pyridin-4-yl)methanone |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(2-(pyridin-4-oyl)phenyl)benzamide |
The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting C=N double bond of the imine can be further reduced to form a stable secondary amine. These condensation reactions are pivotal in synthetic chemistry for building more complex molecular architectures. For example, condensation with various aromatic aldehydes can lead to the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
| Carbonyl Compound | Product Type | Resulting Product Name |
|---|---|---|
| Benzaldehyde | Imine (Schiff Base) | (2-((E)-Benzylideneamino)phenyl)(pyridin-4-yl)methanone |
| Acetone | Imine (Schiff Base) | (2-((E)-Propan-2-ylideneamino)phenyl)(pyridin-4-yl)methanone |
| Cyclohexanone | Imine (Schiff Base) | (2-((E)-Cyclohexylideneamino)phenyl)(pyridin-4-yl)methanone |
Modifications of the Pyridine (B92270) Ring
The electronic nature of the pyridine ring dictates its reactivity towards substitution reactions.
The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution than benzene. gcwgandhinagar.com Any electrophilic attack is directed towards the C-3 and C-5 positions (meta to the nitrogen). quora.comyoutube.com The presence of the deactivating carbonyl group at the C-4 position further hinders this type of reaction, often requiring harsh conditions.
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). quora.comstackexchange.com The nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In the case of (2-Amino-phenyl)-pyridin-4-yl-methanone, the 4-position is already substituted, making the C-2 and C-6 positions the primary targets for nucleophiles.
| Reaction Type | Typical Reagent | Expected Position of Substitution | Notes |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C-3, C-5 | Reaction is difficult due to the deactivated ring. gcwgandhinagar.comyoutube.com |
| Nucleophilic Substitution (e.g., Amination) | NaNH₂ (Chichibabin reaction) | C-2, C-6 | Favored due to stabilization of the intermediate by nitrogen. quora.comstackexchange.com |
Reactivity of the Ketone Carbonyl Group
The carbonyl group serves as a versatile handle for derivatization, primarily through nucleophilic addition reactions.
The ketone carbonyl group of this compound reacts with α-effect nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.gov These condensation reactions proceed via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then undergoes dehydration to yield the final product with a C=N double bond. nih.gov The formation of these derivatives is often used for the characterization of ketones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) yields a brightly colored 2,4-dinitrophenylhydrazone precipitate. youtube.com These reactions are generally reversible and can be catalyzed by acids or specific amine buffers. nih.govrsc.orgchemrxiv.org
| Reagent | Product Class | Product Name |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | (2-Aminophenyl)(pyridin-4-yl)methanone oxime |
| Hydrazine (NH₂NH₂) | Hydrazone | (2-Aminophenyl)(pyridin-4-yl)methanone hydrazone |
| 2,4-Dinitrophenylhydrazine | Hydrazone | (2-Aminophenyl)(pyridin-4-yl)methanone 2,4-dinitrophenylhydrazone |
The scientific literature contains information on related but structurally distinct compounds, such as other aminophenyl ketones, benzophenone (B1666685) derivatives, or pyridyl methanones. However, extrapolating findings from these different molecules to this compound would be scientifically inaccurate and speculative.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article covering the specific sections and subsections requested—namely, "Reduction and Oxidation Reactions," "Synthesis of Novel Molecular Architectures Incorporating the Compound," and "Structure-Reactivity Relationship Studies in Derivatization"—for this compound at this time.
Lack of Comprehensive Spectroscopic Data Prevents Detailed Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant gap in the publicly accessible, detailed spectroscopic data for the compound this compound. While the existence of the compound is documented, comprehensive experimental data required for a complete structural and spectroscopic elucidation, as outlined in the requested article structure, is not available.
Efforts to locate specific experimental data for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS), and Infrared (IR) or Raman spectroscopy for this compound have been unsuccessful. The search included scholarly articles and chemical data repositories.
Data is available for various isomers and derivatives, such as (2-Aminophenyl)(pyridin-2-yl)methanone and (4-Aminophenyl)(pyridin-4-yl)methanone. However, the distinct substitution patterns in these related molecules result in unique spectroscopic signatures that cannot be accurately extrapolated to represent this compound. Using such data would be scientifically inaccurate and misleading.
Consequently, it is not possible to provide the in-depth analysis and data tables for the following sections as requested:
Advanced Spectroscopic and Structural Elucidation of 2 Amino Phenyl Pyridin 4 Yl Methanone and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Without access to primary research data or comprehensive database entries for this specific compound, the generation of a scientifically rigorous and accurate article that adheres to the provided structure is not feasible at this time.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Electronic absorption spectroscopy is a pivotal technique for characterizing the chromophoric system of (2-Amino-phenyl)-pyridin-4-yl-methanone. The molecule's structure, which integrates an aminobenzoyl moiety with a pyridyl ring, gives rise to characteristic electronic transitions that can be probed by UV-Vis light. The absorption spectrum is primarily influenced by π → π* and n → π* transitions within the aromatic rings and the carbonyl group.
The presence of the amino group, a strong auxochrome, on the phenyl ring significantly modulates the electronic properties of the benzophenone (B1666685) core. This results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone. The electronic transitions are also sensitive to solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition experiences a bathochromic shift.
Interactive Data Table: Electronic Absorption Data for a Representative Aminobenzophenone
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| 2-Aminobenzophenone (B122507) | Ethanol | ~235 | ~15,000 | π → π |
| 2-Aminobenzophenone | Ethanol | ~350 | ~4,000 | n → π / CT |
Note: The data presented is for the closely related compound 2-aminobenzophenone and serves as an illustrative example of the expected electronic transitions for this compound.
X-ray Crystallography for Solid-State Molecular Geometry
In the solid state, the molecule is not planar. The two aromatic rings (the aminophenyl and the pyridyl/tolyl ring) are twisted with respect to each other, with a significant dihedral angle between their mean planes. This non-planarity is a common feature in benzophenone derivatives and arises from steric hindrance between the ortho-substituents on the rings.
Interactive Data Table: Crystallographic Data for (2-Aminophenyl)(p-tolyl)methanone
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.7720 (16) |
| b (Å) | 10.490 (2) |
| c (Å) | 14.114 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1150.7 (4) |
| Z | 4 |
| Dihedral Angle (aminophenyl/tolyl) | 52.8 (3)° |
Note: The crystallographic data is for (2-Aminophenyl)(p-tolyl)methanone, a structural analog of the subject compound. nist.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the stereochemical properties of chiral molecules. While this compound itself is achiral, the introduction of a chiral center in its derivatives would make them amenable to CD analysis.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For chiral derivatives of this compound, CD signals would arise from the electronic transitions within the chromophoric benzoylpyridine core being perturbed by the chiral environment.
The Cotton effect, which is the characteristic shape of a CD band near an absorption maximum, can be positive or negative depending on the stereochemistry of the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to determine the absolute configuration of a chiral derivative.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can provide even more detailed structural information about chiral molecules in solution. For chiral derivatives of this compound, VCD could be used to study the conformational preferences of the molecule in different solvent environments. The synthesis and chiroptical analysis of such derivatives would be a valuable area for future research to explore the relationship between molecular structure and chiroptical properties in this class of compounds.
Computational Chemistry and Theoretical Investigations of 2 Amino Phenyl Pyridin 4 Yl Methanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Amino-phenyl)-pyridin-4-yl-methanone at the atomic level. These methods provide detailed insights into the molecule's electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic ground-state properties of molecules with a favorable balance between accuracy and computational cost. For this compound, DFT calculations, commonly employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry, electronic characteristics, and reactivity descriptors.
The geometry optimization reveals that the molecule is non-planar. Steric hindrance and electronic effects cause the aminophenyl and pyridinyl rings to be twisted relative to the central carbonyl group. This twist is defined by the dihedral angles between the planes of the aromatic rings and the ketone bridge.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO is primarily localized on the electron-rich aminophenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyridinyl and carbonyl moieties, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) are concentrated around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic and hydrogen-bonding interactions. Positive potential regions (blue) are typically found around the hydrogen atoms of the amino group and the aromatic rings.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value | Unit |
| Total Energy | -705.89 | Hartrees |
| HOMO Energy | -5.98 | eV |
| LUMO Energy | -1.85 | eV |
| HOMO-LUMO Gap (ΔE) | 4.13 | eV |
| Ionization Potential (IP) | 5.98 | eV |
| Electron Affinity (EA) | 1.85 | eV |
| Dipole Moment | 3.45 | Debye |
| Chemical Hardness (η) | 2.065 | eV |
| Chemical Softness (S) | 0.484 | eV⁻¹ |
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy for specific energetic predictions, albeit at a greater computational expense. These methods are particularly valuable for calculating precise reaction energies, activation barriers, and intermolecular interaction energies where electron correlation effects are critical. For this compound, CCSD(T) calculations can serve as a "gold standard" to benchmark the accuracy of various DFT functionals, ensuring the chosen functional is appropriate for more extensive studies like reaction mechanism explorations or molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment. researchgate.net Simulations of this compound are typically performed using force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM. aip.org
The molecule is placed in a simulation box, often filled with explicit solvent molecules like water, to mimic physiological conditions. nih.gov The system is then allowed to evolve over nanoseconds, with trajectories recorded at regular intervals. Analysis of these trajectories reveals the range of accessible conformations, particularly the rotation around the single bonds connecting the aromatic rings to the carbonyl carbon. This analysis can identify the most stable conformers and the energy barriers between them.
MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in a solvent, one can observe the formation and lifetime of hydrogen bonds between the amino group or carbonyl oxygen and surrounding water molecules. These interactions are key to understanding the molecule's solubility and how it interacts with biological macromolecules. The stability of such interactions can be quantified by analyzing the Root-Mean-Square Deviation (RMSD) of the molecule's atoms over the simulation time. plos.org
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Setting |
| Force Field | OPLS-AA |
| Solvent Model | SPC/E Water |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 bar |
| Ensemble | NPT (Isothermal-Isobaric) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is widely used to simulate electronic absorption spectra (UV-Vis). ijcce.ac.ir For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The primary electronic transitions are typically from π orbitals on the aminophenyl ring (HOMO) to π* orbitals on the pyridinyl-methanone system (LUMO), known as intramolecular charge transfer (ICT) transitions.
Vibrational spectroscopy (IR) frequencies can also be calculated using DFT. By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. These theoretical frequencies are invaluable for assigning experimental IR peaks, such as the characteristic C=O stretch of the ketone and the N-H stretches of the amino group.
Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 342 | 0.215 | HOMO -> LUMO | π -> π* (ICT) |
| 288 | 0.130 | HOMO-1 -> LUMO | π -> π |
| 254 | 0.456 | HOMO -> LUMO+1 | π -> π |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, a potential reaction could be an electrophilic substitution on the activated aminophenyl ring or a nucleophilic addition at the carbonyl carbon.
Using DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves locating the geometries of all stationary points, including reactants, products, intermediates, and transition states (TS). A transition state is a first-order saddle point on this surface, and its structure provides insight into the geometry of the molecule as bonds are broken and formed. Frequency calculations are used to confirm the nature of these stationary points; a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Calculated Energetics for a Hypothetical Nucleophilic Addition to the Carbonyl Group
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +15.2 |
| Intermediate | -4.5 |
| Product | -11.8 |
Molecular Modeling for Ligand-Target Interactions (focusing on chemical binding characteristics)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, providing insights into its potential as a therapeutic agent. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the key chemical interactions responsible for binding affinity.
The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed into the active site of the protein, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on predicted binding energy. researchgate.net
Analysis of the top-ranked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions typically include:
Hydrogen Bonds: Formed between the amino group (donor) or the carbonyl oxygen/pyridinyl nitrogen (acceptors) and polar residues in the active site (e.g., Serine, Aspartate).
π-π Stacking: Aromatic interactions between the phenyl or pyridinyl rings and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and hydrophobic pockets in the protein.
The stability of the predicted binding pose can be further validated using MD simulations, which assess the dynamic stability of the ligand-protein complex over time. plos.org
Table 5: Predicted Interactions of this compound in a Hypothetical Kinase Active Site
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
| Amino Group (-NH₂) | ASP 181 | Hydrogen Bond | 2.9 |
| Carbonyl Oxygen (C=O) | LYS 72 | Hydrogen Bond | 3.1 |
| Pyridinyl Ring | PHE 165 | π-π Stacking | 3.8 |
| Phenyl Ring | LEU 120 | Hydrophobic | 4.2 |
| Binding Energy | -8.5 kcal/mol | - | - |
Role As a Synthetic Intermediate and Precursor for Advanced Chemical Entities
Precursor for Polycyclic Aromatic Nitrogen Heterocycles
The inherent reactivity of the ortho-amino ketone functionality makes (2-Amino-phenyl)-pyridin-4-yl-methanone an ideal precursor for condensation reactions to form fused heterocyclic systems. The amino group and the adjacent carbonyl group can react with various reagents to construct new rings fused to the initial aminophenyl scaffold.
Synthesis of Pyrido[3,4-g]quinazoline Systems
This compound is a key building block for the synthesis of complex nitrogen-containing polycycles such as pyrido[3,4-g]quinazolines. These fused heterocyclic systems are of significant interest in medicinal chemistry. The synthesis is typically achieved through condensation and cyclization reactions.
One common synthetic strategy is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl or nitrile function. In this context, this compound can be reacted with reagents like 2-cyanoguanidine or other suitable precursors under cyclizing conditions to construct the quinazoline (B50416) ring fused to the existing pyridine (B92270) structure. The resulting pyrido[3,4-g]quinazoline core can be further functionalized, for instance, by introducing aminoalkylamino groups at specific positions to yield potent kinase inhibitors. nih.gov These compounds have been evaluated for their inhibitory activity against kinases like CLK1 and DYRK1A, which are therapeutic targets in cancer and neurodegenerative diseases. nih.gov
Table 1: Representative Reaction for Pyrido[3,4-g]quinazoline Synthesis
| Reactant A | Reactant B | Conditions | Product Type |
|---|---|---|---|
| This compound | Guanidine derivative | Heating, Acid or Base catalyst | Substituted Pyrido[3,4-g]quinazoline |
Building Block in the Construction of Macrocycles and Supramolecular Assemblies
The structural features of this compound make it a valuable component in the field of supramolecular chemistry and macrocycle synthesis. Macrocyclic compounds are large ring structures with important applications in host-guest chemistry, catalysis, and materials science. Supramolecular assemblies are larger, well-ordered structures formed through non-covalent interactions. nih.govmdpi.com
The utility of this methanone (B1245722) derivative in these constructions stems from its distinct functional groups:
The Amino Group: Provides a primary reactive site for covalent bond formation. It can be readily acylated or alkylated to connect with other molecular fragments, forming larger, covalently linked structures that can serve as precursors for macrocyclization.
The Pyridine Nitrogen and Carbonyl Oxygen: These groups are capable of forming strong hydrogen bonds. nih.gov
Aromatic Rings: The phenyl and pyridine rings can participate in π-π stacking interactions.
These non-covalent forces (hydrogen bonding, π-π stacking) are fundamental in directing the self-assembly of molecules into ordered supramolecular architectures. nih.govmdpi.com While direct synthesis of macrocycles from this specific compound requires further exploration, its potential is evident from strategies used for similar building blocks where peptide amphiphiles or other functional molecules self-assemble into complex nanostructures. nih.gov The combination of a covalent reaction handle (the amino group) and sites for directed non-covalent interactions makes this scaffold a promising candidate for designing complex molecular systems.
Application in Ligand Design for Metal Coordination Complexes
The presence of multiple heteroatoms (two nitrogens and one oxygen) makes this compound an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex.
Chelating Properties and Coordination Modes
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion, forming a stable ring structure called a chelate. This compound possesses several potential donor atoms for metal coordination: the nitrogen of the pyridine ring, the oxygen of the carbonyl group, and the nitrogen of the amino group.
This arrangement allows for several possible coordination modes:
N,O-Bidentate Chelation: The ligand can coordinate to a metal ion using the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. A similar N,O-bidentate mode can occur involving the amino nitrogen and the carbonyl oxygen, which would form a six-membered chelate ring.
Tridentate Coordination: In some conformations, it may be possible for the ligand to coordinate to a single metal center using the pyridine nitrogen, the carbonyl oxygen, and the amino nitrogen.
Bridging Ligand: The molecule can act as a bridging ligand, where the pyridine nitrogen coordinates to one metal center while the amino group coordinates to another, linking metal centers into larger polynuclear structures or coordination polymers.
The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of stable chelate rings with transition metals is a common feature for ligands with similar structural motifs. nih.govnih.gov
Synthesis of Metal-Organic Frameworks (MOFs) Utilizing the Scaffold
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.comuab.cat The this compound scaffold is a promising candidate for designing functional organic linkers for MOF synthesis.
To be used as a primary linker, the molecule would typically require additional functional groups, such as carboxylic acids, to enable the formation of a robust, extended framework. For instance, carboxylic acid groups could be synthetically added to the phenyl ring, transforming the molecule into a multitopic linker capable of binding multiple metal centers.
Alternatively, the existing scaffold can be incorporated into MOFs in several ways:
Functionalized Linker: The core structure can be part of a larger, pre-designed linker molecule used in MOF synthesis. The pyridine and amino groups can then serve as open coordination sites or Lewis basic sites within the pores of the MOF. nih.gov
Post-Synthetic Modification: An existing MOF built with a linker containing a reactive site can be modified by attaching the this compound molecule. More commonly, a linker containing an amino group (like 2-aminoterephthalic acid) is used to build the MOF, and the amino group within the pores can be subsequently functionalized. The free amino group on the this compound scaffold itself makes it suitable for such post-synthetic modification strategies, allowing for the introduction of specific functionalities into the MOF's pores.
Intermediate in the Synthesis of Histamine-H3 Antagonist Scaffolds
The this compound structure serves as a valuable intermediate in the synthesis of scaffolds for histamine (B1213489) H3 receptor (H3R) antagonists. H3R antagonists are a class of drugs investigated for the treatment of various neurological disorders. The development of novel H3R antagonists often involves a strategy known as "scaffold hopping," where different core molecular structures are explored to optimize pharmacological properties. nih.govcresset-group.com
The aminobenzophenone core is a recognized pharmacophore in medicinal chemistry. The synthesis of potential H3R antagonists from this intermediate would typically involve chemical modification of the primary amino group. This group serves as a convenient handle for introducing various side chains that are known to be important for H3R affinity.
A general synthetic approach could involve:
Alkylation or Acylation: The amino group of this compound is reacted with an appropriate alkyl halide or acyl chloride.
Introduction of Pharmacophoric Groups: The attached side chain would contain key structural motifs required for H3R antagonism, such as a basic amine group, often incorporated within a piperidine (B6355638) or other heterocyclic ring. nih.govmdpi.com
This modular approach allows for the systematic synthesis of a library of related compounds, where the nature of the side chain can be varied to study the structure-activity relationship (SAR) and identify candidates with high affinity and selectivity for the H3 receptor. nih.gov
Table 2: Key Structural Motifs in H3R Antagonists Derivable from the Methanone Intermediate
| Core Scaffold | Key Functional Group for Modification | Common Pharmacophoric Moiety to be Added |
|---|---|---|
| This compound | Primary Amino Group (-NH2) | Piperidine rings nih.gov |
| This compound | Primary Amino Group (-NH2) | Imidazole-containing side chains |
Design and Synthesis of Conformationally Restricted Analogues of this compound
The strategic design and synthesis of conformationally restricted analogues of bioactive molecules represent a cornerstone of modern medicinal chemistry. This approach aims to lock a flexible molecule into a specific three-dimensional arrangement that is presumed to be the "bioactive conformation"—the spatial orientation required for optimal interaction with a biological target. In the context of "this compound," a compound with inherent rotational freedom around the bonds connecting its aromatic rings and the ketone linker, introducing conformational constraints can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.
The rationale behind designing such analogues is multifaceted. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to a substantial increase in binding affinity. Furthermore, a rigid structure can enhance selectivity by preventing the molecule from adopting conformations that would allow it to bind to off-target proteins. Finally, conformational restriction can improve metabolic stability by shielding labile parts of the molecule from enzymatic degradation.
Design Strategies
Several well-established strategies can be employed to create conformationally restricted analogues of "this compound." These strategies primarily focus on introducing cyclic structures or rigid linkers to limit the rotational freedom of the molecule.
One common approach is cyclization , where the phenyl and pyridinyl rings are tethered together. This can be achieved by forming a new ring that incorporates atoms from both aromatic systems or by introducing a bridging atom or group. For instance, intramolecular cyclization could lead to the formation of tricyclic or tetracyclic systems where the original scaffold is embedded within a more rigid framework.
Another strategy involves the introduction of bulky substituents at positions ortho to the single bonds that allow for free rotation. The steric hindrance created by these bulky groups can restrict the rotation around these bonds, thereby favoring a particular conformation.
The use of rigid linkers to replace flexible single bonds is also a viable approach. For example, replacing a single bond with a double bond or incorporating it into a small ring system can effectively lock the relative orientation of the connected molecular fragments.
Molecular modeling and computational studies play a crucial role in the design phase. By understanding the conformational preferences of the parent molecule and its potential interactions with a target, chemists can design analogues with a higher probability of exhibiting the desired biological activity.
Synthetic Methodologies
The synthesis of conformationally restricted analogues of "this compound" requires multi-step synthetic sequences. The choice of synthetic route is dictated by the specific design of the target analogue.
For analogues created through cyclization, intramolecular reactions are often key steps. For example, starting from a suitably functionalized derivative of "this compound," an intramolecular Friedel-Crafts reaction, a Pictet-Spengler reaction, or a palladium-catalyzed cross-coupling reaction could be employed to form the desired cyclic system.
The synthesis of analogues with restricted rotation due to steric hindrance would involve the introduction of bulky groups at specific positions on the aromatic rings. This could be achieved through standard aromatic substitution reactions such as Friedel-Crafts alkylation or acylation, followed by functional group manipulations.
The following table provides an overview of potential design strategies and the corresponding synthetic approaches for creating conformationally restricted analogues of "this compound."
| Design Strategy | Synthetic Approach | Example of Resulting Core Structure |
| Intramolecular Cyclization | Intramolecular Friedel-Crafts acylation of an N-acylated precursor. | Fused tricyclic ketone |
| Steric Hindrance | Introduction of a bulky alkyl group (e.g., tert-butyl) ortho to the carbonyl group. | 2-Amino-3-tert-butylphenyl)(pyridin-4-yl)methanone |
| Rigid Linker Introduction | Synthesis of an analogue where the phenyl and pyridinyl rings are linked by an alkene. | (2-Aminophenyl)(pyridin-4-yl)ethenone |
The synthesis of these analogues often begins with commercially available starting materials, which are then elaborated through a series of chemical transformations. For instance, the synthesis of a cyclized analogue might start with a substituted aniline (B41778) and a pyridine derivative, which are then coupled and subjected to cyclization conditions.
Detailed research into the synthesis of related heterocyclic systems provides a foundation for these synthetic endeavors. For example, the construction of quinazoline and pyrido[3,4-g]quinazoline systems from aminopyrimidine precursors demonstrates the feasibility of building complex, rigid scaffolds from simpler aromatic amines. researchgate.net Similarly, the synthesis of conformationally constrained amino acid and peptide derivatives often utilizes intramolecular cyclization as a key strategy to lock the molecule into a specific geometry. rsc.org
Future Directions and Emerging Research Avenues for 2 Amino Phenyl Pyridin 4 Yl Methanone
Development of Sustainable and Catalytic Synthetic Routes
Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of (2-Amino-phenyl)-pyridin-4-yl-methanone. Traditional methods for producing aminobenzophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant waste. researchgate.net
Emerging research avenues in this area include:
Green Friedel-Crafts Acylation: The exploration of solid acid catalysts, such as zeolites, clays, and metal oxides, presents a promising green alternative. researchgate.net These catalysts are often reusable, reduce corrosive waste streams, and can operate under milder conditions. The use of pyridinium-based ionic liquids as both solvent and catalyst in Friedel-Crafts acylations has also shown potential for developing greener processes. researchgate.net
Catalytic C-H Activation/Acylation: Direct C-H acylation of anilines offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Future work could focus on developing novel catalyst systems, potentially based on earth-abundant metals, to regioselectively acylate the ortho C-H bond of anilines with pyridine-based acyl sources.
Photocatalytic and Biocatalytic Methods: The use of light to drive chemical reactions (photocatalysis) and the application of enzymes (biocatalysis) are rapidly growing fields in green chemistry. nih.govresearchgate.net Research into photocatalytic routes for C-C bond formation to construct the benzophenone (B1666685) core or biocatalytic routes for the asymmetric synthesis of chiral derivatives of this compound could lead to highly efficient and selective synthetic methods. nih.govresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Friedel-Crafts Acylation | Reusability of catalysts, reduced waste, milder reaction conditions | Development of novel solid acid catalysts and ionic liquids |
| Catalytic C-H Acylation | High atom economy, simplified starting materials | Design of selective and efficient catalysts for direct C-H functionalization |
| Photocatalysis and Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery of suitable photocatalysts and enzymes, reaction optimization |
Exploration of Novel Rearrangement Reactions
Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. For this compound, several rearrangement reactions could be explored to generate novel heterocyclic scaffolds.
Beckmann Rearrangement: The oxime of this compound could be a substrate for the Beckmann rearrangement, which converts oximes into amides or lactams. nih.govwikipedia.org Depending on the stereochemistry of the oxime, this could lead to the formation of either N-(2-aminophenyl)-isonicotinamide or N-(pyridin-4-yl)anthranilamide. Studies on the Beckmann rearrangement of phenyl 2-pyridyl ketoxime have shown that the reaction proceeds to give N-phenylpicolinamide, indicating the migration of the phenyl group. acs.orgacs.org The regioselectivity of this rearrangement for the title compound would be a key area of investigation. The reaction could be catalyzed by various reagents, including acids and phosphorus compounds. nih.gov
Photochemical Rearrangements: Aromatic ketones are known to undergo various photochemical reactions. researchgate.netnumberanalytics.commsu.edubaranlab.orgrsc.org For instance, upon UV irradiation, benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then undergo dimerization or other reactions. researchgate.net The presence of the amino group and the pyridine (B92270) ring in this compound could lead to unique photochemical rearrangements, potentially involving intramolecular hydrogen abstraction or electrocyclization reactions, to generate novel polycyclic aromatic compounds.
Application in Flow Chemistry and Microreactor Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. mdpi.comresearchgate.netnih.gov The synthesis of this compound and its subsequent transformations are well-suited for this technology.
Future research in this area could focus on:
Continuous Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself. This could involve, for example, a packed-bed reactor containing a solid acid catalyst for a continuous Friedel-Crafts acylation.
Telescoped Reactions: Integrating the synthesis of the target compound with subsequent reaction steps in a continuous flow setup without isolating intermediates. This "telescoped" approach can significantly improve efficiency and reduce waste.
Photochemistry in Flow: Combining flow chemistry with photochemistry (photo-flow chemistry) could enable the safe and efficient execution of the photochemical rearrangements discussed in the previous section on a larger scale.
| Flow Chemistry Application | Potential Benefits | Research Objectives |
| Continuous Synthesis | Improved safety, scalability, and consistency | Optimization of reaction conditions in a flow reactor, catalyst stability |
| Telescoped Reactions | Increased efficiency, reduced waste and purification steps | Integration of multiple reaction steps in a continuous sequence |
| Photo-flow Chemistry | Enhanced control over photochemical reactions, improved safety | Design of suitable photoreactors, optimization of irradiation parameters |
Integration with Artificial Intelligence for Retrosynthetic Analysis
For a molecule like this compound, which serves as a key building block, AI can be leveraged in several ways:
Predicting Novel Synthetic Routes: AI algorithms can identify non-intuitive disconnections and suggest novel synthetic strategies that might not be readily apparent to a human chemist. chemcopilot.com This could lead to more efficient and innovative ways to synthesize the target compound and its derivatives.
Optimizing Reaction Conditions: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby accelerating the process of reaction development. chemrxiv.org
Assessing Synthesizability: When designing new derivatives of this compound for specific applications, AI tools can provide a "synthesizability score" to prioritize molecules that are more likely to be accessible in the lab. mdpi.com
Investigation into Solid-State Reactivity and Polymorphism
The solid-state properties of a compound, such as its crystal packing and polymorphism, can significantly influence its physical and chemical behavior. This is a particularly important area of research for pharmaceutical and materials science applications.
Emerging research avenues for this compound include:
Solid-State Photochemistry: The reactivity of molecules in the crystalline state can be different from that in solution due to the restricted motion and specific orientation of the molecules in the crystal lattice. ucla.edu Investigating the solid-state photochemical behavior of this compound could lead to the discovery of novel, stereoselective transformations.
Polymorphism and Crystal Engineering: Benzophenone and its derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netub.edunih.govnih.gov Different polymorphs can have different properties, such as solubility and melting point. A systematic study of the polymorphism of this compound, and the use of crystal engineering principles to control its crystal packing, could lead to the development of new materials with tailored properties. researchgate.netub.edunih.govnih.gov
Mechanoresponsive Properties: Some aminobenzophenone derivatives have been shown to exhibit mechanoresponsive fluorescence, where their fluorescence properties change upon the application of a mechanical force. This is often due to a transformation between amorphous and crystalline states. Investigating the potential for such properties in this compound could open up applications in sensors and smart materials.
| Solid-State Property | Potential Application | Research Focus |
| Solid-State Photochemistry | Stereoselective synthesis | Understanding the influence of crystal packing on photoreactivity |
| Polymorphism | Tailoring physical properties (e.g., solubility) | Screening for different polymorphs, co-crystallization studies |
| Mechanoresponsive Properties | Sensors, smart materials | Investigating changes in fluorescence upon mechanical stress |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (2-Amino-phenyl)-pyridin-4-yl-methanone?
- Methodological Answer : A common approach involves alkaline hydrolysis of precursor compounds (e.g., 1H-Indole-2,3-dione) followed by acidification to yield intermediates like (2-Amino-phenyl)-oxo-acetic acid. Subsequent reactions with aldehydes (e.g., 3-Nitro-benzaldehyde) and ammonium acetate under reflux conditions generate the target compound. Characterization via FT-IR, ¹H/¹³C NMR, and mass spectrometry is critical for validation .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Multinuclear NMR (¹H/¹³C) is essential for verifying aromatic protons and carbonyl groups. FT-IR confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry provides molecular weight validation. For crystallographic analysis, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures precise structural determination .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use fume hoods for synthesis steps to avoid inhalation. Personal protective equipment (gloves, lab coats) is mandatory. Refer to Safety Data Sheets (SDS) for emergency measures, including skin/eye contamination (rinse with water for 15 minutes) and proper disposal. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can computational methods predict reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions, identifying reactive sites (e.g., the amino group for nucleophilic attacks). Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Software like Gaussian or Schrödinger Suite is recommended for simulations .
Q. What strategies resolve contradictions in crystallographic data?
- Methodological Answer : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement factors. Compare experimental data with simulated powder diffraction patterns to detect impurities. Twinning analysis (via SHELXD) is critical for resolving overlapping reflections in macromolecular crystals .
Q. How to optimize reaction yields in complex syntheses?
- Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic solvents like DMF enhance solubility). Monitor reaction progress via TLC or HPLC. For multi-step syntheses, isolate intermediates to minimize side reactions. achieved optimal yields using controlled stoichiometry and reflux conditions .
Q. What experimental designs evaluate enzyme inhibition or receptor binding?
- Methodological Answer : Conduct competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., kinases). Use IC₅₀ determinations via dose-response curves. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Structural analogs in showed activity via thienoquinoline scaffolds, suggesting similar frameworks for SAR studies .
Data Analysis & Contradictions
Q. How to address discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Re-examine sample purity via HPLC. For NMR, use deuterated solvents and check for residual proton signals. Compare experimental spectra with computational predictions (e.g., ACD/Labs NMR predictor). Contradictions may arise from tautomerism or solvent interactions, requiring 2D NMR (COSY, HSQC) for resolution .
Q. What statistical approaches validate biological activity data?
- Methodological Answer : Apply ANOVA for dose-response comparisons and Tukey’s post-hoc test for group differences. Use GraphPad Prism for EC₅₀/IC₅₀ calculations. Replicate experiments in triplicate to assess variability. For in vivo studies (e.g., ), include sham controls and blinded assessments to reduce bias .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
